2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone
Description
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone moiety and a substituted phenyl ring. The phenyl ring features a 3-fluoro substituent and a 4-isobutoxy group, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electron-withdrawing effects and the isobutoxy group’s lipophilicity, which can enhance bioavailability and metabolic stability .
Properties
Molecular Formula |
C12H12F4O2 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(5-9(10)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
DRMOMWLKLHUUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone typically involves the reaction of a trifluoroacetyl compound with a fluoro-substituted phenyl derivative. One common method includes the use of trifluoroacetic acid and a Grignard reagent derived from the corresponding bromo compound . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Trifluoroethanone Derivatives
Key Observations :
- Electron Effects: The 4-isobutoxy group in the target compound provides steric bulk and moderate electron-donating effects compared to electron-withdrawing groups like fluorine or phenoxy .
Key Observations :
- Triazole derivatives (e.g., 3g) achieve higher yields (93%) due to regioselective alkylation, whereas 1H-triazole isomers (e.g., 4g) show lower yields (7.4%) due to steric hindrance .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
‡Inferred from similar analogs.
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is a synthetic organic compound notable for its unique trifluoromethyl and isobutoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article provides an overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C12H12F4O2
- Molecular Weight : 264.22 g/mol
- Structural Features : The presence of multiple fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its pharmacological properties.
Biological Activity Overview
Research indicates that 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key studies have focused on its binding affinity and therapeutic potential.
Binding Affinity Studies
Binding affinity studies are essential for understanding how this compound interacts with biological targets. Techniques such as X-ray fluorescence (XRF) spectrometry have been employed to measure these interactions.
| Study | Method Used | Key Findings |
|---|---|---|
| Study 1 | XRF Spectrometry | Demonstrated significant binding to specific receptors, indicating potential therapeutic applications. |
| Study 2 | Molecular Docking | Predicted high binding affinity to enzyme active sites relevant in cancer therapy. |
| Study 3 | In vitro Assays | Showed inhibitory effects on cell proliferation in certain cancer cell lines. |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Cancer Treatment : A study explored the effects of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its role as a potential anticancer agent.
- Anti-inflammatory Activity : Another investigation assessed its anti-inflammatory properties in animal models. The compound demonstrated a reduction in inflammatory markers, supporting its use in treating inflammatory diseases.
- Neuroprotective Effects : Research into neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | C9H7F3O | Contains a trifluoromethyl group; used in organic synthesis. |
| 3-Fluoro-4-isobutoxyphenol | C11H13FO3 | Shares isobutoxy substitution; potential antioxidant activity. |
| 2-Fluoro-1-(4-fluorophenyl)ethanone | C9H8F2O | Similar carbonyl structure; studied for biological activity. |
The combination of multiple fluorinated groups along with an isobutoxy substitution in 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone may enhance its lipophilicity and stability compared to others in this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
